Tetrabenzyl orthosilicate

Description

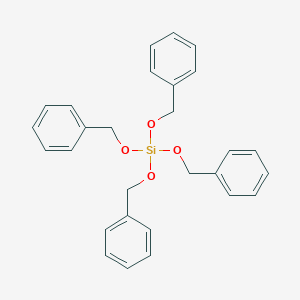

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetrabenzyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O4Si/c1-5-13-25(14-6-1)21-29-33(30-22-26-15-7-2-8-16-26,31-23-27-17-9-3-10-18-27)32-24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINKQJJWJHNOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014639 | |

| Record name | Tetrabenzyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4424-00-4, 26952-29-4 | |

| Record name | Silicic acid (H4SiO4) tetrakis(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4424-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabenzyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(methylphenyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabenzyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving Tetrabenzyl Orthosilicate

Hydrolysis and Condensation Pathways of Organo-Orthosilicates

The conversion of tetrabenzyl orthosilicate (B98303) into a silica-based material proceeds through two primary reaction types: hydrolysis and condensation. Hydrolysis involves the replacement of the benzyloxy (-OCH₂C₆H₅) groups with hydroxyl (-OH) groups. This is followed by condensation, where silanol (B1196071) (Si-OH) groups react with each other or with remaining benzyloxy groups to form siloxane (Si-O-Si) bridges, releasing water or benzyl (B1604629) alcohol as byproducts.

Under acidic conditions, the hydrolysis of organo-orthosilicates is initiated by the protonation of an oxygen atom in a benzyloxy group. This protonation makes the benzyloxy group a better leaving group (benzyl alcohol), facilitating a nucleophilic attack on the silicon atom by a water molecule. This process is generally considered to be a key step in the acid-catalyzed sol-gel process. The reaction can be represented as:

Si(OCH₂C₆H₅)₄ + H₂O ⇌ Si(OH)(OCH₂C₆H₅)₃ + C₆H₅CH₂OH

The subsequent condensation reactions under acidic conditions are generally faster than hydrolysis, leading to the formation of linear or randomly branched polymer chains. This is because the protonated silanol groups are highly reactive towards condensation.

Table 1: General Factors Influencing Acid-Catalyzed Hydrolysis of Organo-Orthosilicates

| Parameter | Effect on Hydrolysis Rate |

| Catalyst Concentration (Acid) | Increases with higher concentration |

| Water Concentration | Increases with higher concentration |

| Steric Hindrance of Alkoxy Group | Decreases with larger, bulkier groups |

| Temperature | Increases with higher temperature |

This table presents general trends observed in the acid-catalyzed hydrolysis of organo-orthosilicates.

In a basic medium, the hydrolysis of tetrabenzyl orthosilicate proceeds through the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This mechanism is different from the acid-catalyzed pathway as it does not involve the protonation of the leaving group. The reaction can be depicted as:

Si(OCH₂C₆H₅)₄ + OH⁻ → [Si(OH)(OCH₂C₆H₅)₄]⁻ → Si(OH)(OCH₂C₆H₅)₃ + C₆H₅CH₂O⁻

The resulting benzyloxide ion then abstracts a proton from a water molecule to form benzyl alcohol.

Under basic conditions, the hydrolysis rate is generally slower than the condensation rate. The condensation process is accelerated because the deprotonated silanol groups (silanolates, Si-O⁻) are highly nucleophilic and readily attack neutral or partially hydrolyzed silicon species. This leads to the formation of more highly cross-linked and compact, particulate structures. The particle size of the resulting silica (B1680970) can be influenced by the choice of base catalyst, with different amines leading to variations in particle dimensions. nih.gov

For this compound, the steric bulk of the benzyl groups would also be expected to play a significant role in the base-catalyzed process, potentially hindering the approach of the hydroxide ion and slowing the hydrolysis rate.

The molar ratio of water to the orthosilicate precursor (often denoted as 'r') is a critical parameter that significantly influences the kinetics of hydrolysis and condensation, and consequently, the structure of the final silica material.

A low water-to-alkoxide ratio (sub-stoichiometric) results in incomplete hydrolysis, leaving a significant number of unreacted benzyloxy groups on the silicon backbone of the forming polymer. This leads to the formation of more linear or less branched polymeric structures.

Conversely, a high water-to-alkoxide ratio promotes more complete hydrolysis, leading to a higher concentration of silanol groups. This, in turn, favors condensation reactions, resulting in a more highly cross-linked, three-dimensional network. In base-catalyzed systems, higher water ratios can lead to the formation of larger, more well-defined silica particles.

The interplay between the water-to-alkoxide ratio and the catalyst (acid or base) allows for fine-tuning of the final material's properties, such as pore size, surface area, and particle morphology.

Sol-Gel Process Fundamentals Initiated by Orthosilicates

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" phase (a three-dimensional network). For this compound, this process is initiated by the hydrolysis and condensation reactions described above.

The formation of silica nanoparticles via the sol-gel method is a complex process that involves nucleation and growth. nist.gov Following the initial hydrolysis and condensation of the this compound precursor, small primary particles (nuclei) are formed. The subsequent growth of these particles can occur through several mechanisms, including the addition of monomeric or oligomeric silica species to the surface of the existing particles (monomer addition) or the aggregation of smaller particles to form larger ones (aggregation).

Under basic conditions, the Stöber process is a well-known method for producing monodisperse spherical silica nanoparticles from tetraalkoxysilanes. dergipark.org.tr The size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as the concentration of the precursor, water, and catalyst (typically ammonia), as well as the temperature. researchgate.netnih.gov The formation of stable colloidal suspensions is often aided by the development of surface charge on the silica particles, which leads to electrostatic repulsion and prevents rapid aggregation.

The use of a bulky precursor like this compound could potentially influence the nucleation and growth kinetics, possibly leading to different particle sizes and morphologies compared to those obtained from smaller precursors like tetraethyl orthosilicate (TEOS).

The backbone of the resulting silica material is the siloxane (Si-O-Si) network, which is formed through the condensation reactions. researchgate.net There are two main types of condensation reactions:

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: Si-OH + C₆H₅CH₂O-Si → Si-O-Si + C₆H₅CH₂OH

The relative rates of these reactions are influenced by the reaction conditions. The continuous formation of siloxane bonds leads to the growth of the polymer network. As the reaction progresses, the viscosity of the sol increases until the point of gelation, where a continuous, sample-spanning network is formed.

The structure of this network, whether it is particulate or polymeric, is largely determined by the relative rates of hydrolysis and condensation, which are in turn controlled by the catalyst, water-to-alkoxide ratio, and the nature of the alkoxy group. For this compound, the slow hydrolysis due to steric hindrance, followed by potentially rapid condensation of the formed silanols, would favor the formation of more compact, particulate gels, especially under basic conditions.

Polymerization Behavior of this compound

The polymerization of this compound, analogous to other alkoxysilanes, proceeds through a sol-gel process. This process involves the hydrolysis of the benzyloxy groups followed by condensation reactions to form a three-dimensional silica network.

In Situ Polymerization in Hybrid Material Systems

In situ polymerization of orthosilicates within a polymer matrix is a common method for preparing organic-inorganic hybrid materials. researchgate.net This technique allows for the formation of a silica network directly within the polymer, leading to materials with enhanced properties. In the case of this compound, this process would involve introducing the monomer into a polymer matrix, followed by the addition of water and a catalyst to initiate hydrolysis and condensation. The benzyl alcohol released as a byproduct would need to be removed from the system.

The formation of hybrid materials through this process combines the properties of the inorganic silica network, such as rigidity and thermal stability, with the characteristics of the organic polymer, such as flexibility and processability. researchgate.net The in situ approach can lead to a high degree of dispersion of the inorganic phase within the organic matrix, potentially forming nanocomposites with improved mechanical and thermal properties.

Factors Influencing Polymerization Kinetics and Morphology Control

The kinetics of the polymerization of orthosilicates and the morphology of the resulting silica network are influenced by several factors. While specific data for this compound is unavailable, the principles derived from studies on TEOS and TMOS are applicable.

Key Factors:

Catalyst: The type of catalyst (acidic or basic) significantly affects the rates of hydrolysis and condensation. Acidic catalysts generally lead to a faster hydrolysis rate and result in more linear or weakly branched polymer chains. Basic catalysts, on the other hand, promote a faster condensation rate, leading to more highly cross-linked and particulate structures.

Water-to-Silane Ratio (r): The molar ratio of water to the orthosilicate is a critical parameter. A higher water ratio generally increases the rate of hydrolysis.

Solvent: The choice of solvent can influence the solubility of the reactants and the growing polymer chains, thereby affecting the final morphology. The polarity and viscosity of the solvent play a role in the diffusion of reactants and the aggregation of particles.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions, accelerating the gelation process.

pH: The pH of the reaction mixture influences the catalytic activity and the surface charge of the growing silica particles, which in turn affects their aggregation and the final morphology.

Illustrative Data on Factors Influencing Orthosilicate Polymerization (Based on TEOS studies):

| Factor | Condition | Expected Effect on Polymerization of this compound (by analogy) | Resulting Morphology (by analogy) |

| Catalyst | Acidic (e.g., HCl) | Faster hydrolysis, slower condensation | Linear or weakly branched polymers |

| Basic (e.g., NH₃) | Slower hydrolysis, faster condensation | Highly branched clusters, colloidal particles | |

| Water/Silane Ratio | Low | Incomplete hydrolysis, slower gelation | Less dense network |

| High | Faster and more complete hydrolysis | Denser, more cross-linked network | |

| Temperature | Low | Slower reaction rates | Slower gelation, potentially larger particles |

| High | Faster reaction rates | Faster gelation, potentially smaller particles | |

| Solvent | Polar (e.g., Ethanol) | Good solubility of reactants and intermediates | Homogeneous gelation |

| Non-polar | Potential for phase separation | Heterogeneous or precipitated structures |

Other Chemical Transformations of Orthosilicates

Beyond polymerization, orthosilicates can undergo other chemical transformations.

Thermal Decomposition: At elevated temperatures, tetraalkoxysilanes can decompose to form silicon dioxide. cam.ac.uk For instance, TEOS decomposes at high temperatures to produce silicon dioxide and diethyl ether. wikipedia.org It is expected that this compound would similarly decompose at high temperatures, likely yielding silicon dioxide and dibenzyl ether or other benzyl-containing byproducts.

Ligand Exchange: The benzyloxy groups in this compound can potentially be exchanged with other alkoxy or aryloxy groups through transesterification reactions, although this is a less common transformation compared to hydrolysis and condensation.

Reactions with Organometallic Reagents: While not a common application, orthosilicates can react with strong organometallic reagents, leading to the formation of Si-C bonds. However, the primary utility of compounds like this compound lies in their role as precursors for silica-based materials through sol-gel chemistry.

Advanced Materials Synthesis and Engineering Via Tetrabenzyl Orthosilicate Precursors

Development of Silica-Based Materials

The sol-gel process, a versatile method for producing solid materials from small molecules, is central to the application of tetrabenzyl orthosilicate (B98303). This process involves the hydrolysis of the precursor to form silanol (B1196071) groups, followed by condensation to form a silica (B1680970) network. The distinct reactivity of TBOS compared to other silicon alkoxides like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS) provides a valuable tool for precise control over these reactions.

The use of tetrabenzyl orthosilicate enables the precise synthesis of silica nanoparticles and microspheres with uniform size and shape. The slower hydrolysis rate of TBOS allows for better separation of the nucleation and growth phases during particle formation, a critical factor for achieving monodispersity. This level of control is essential for applications where particle size and distribution are paramount, such as in drug delivery, catalysis, and photonics.

Research has shown that by carefully controlling reaction parameters such as temperature, pH, and solvent composition, silica particles with diameters ranging from the nanometer to the micrometer scale can be reliably produced. While TEOS is more commonly used, the principles of the Stöber method, which involves the hydrolysis and condensation of a silicon alkoxide in an alcohol solution with a catalyst, can be adapted for TBOS to achieve fine control over particle morphology. researchgate.net

Table 1: Comparison of Common Silica Precursors for Nanoparticle Synthesis

| Precursor | Relative Hydrolysis Rate | Control over Particle Size | Typical Applications |

|---|---|---|---|

| Tetramethyl Orthosilicate (TMOS) | Fast | Difficult to control due to rapid reaction. nih.gov | Rapid gelation processes. nih.gov |

| Tetraethyl Orthosilicate (TEOS) | Moderate | Good control, widely studied. nih.govrsc.orgiosrjournals.org | General synthesis of silica nanoparticles and films. nih.govrsc.orguniversitywafer.com |

| This compound (TBOS) | Slow | Excellent control, allows for high monodispersity. | Synthesis of highly uniform nanoparticles and specialized coatings. |

This compound is a valuable precursor for creating highly porous silica materials like xerogels and aerogels. These materials are characterized by their large surface area and low density, making them ideal for applications such as thermal insulation, catalysis, and as carriers for active substances.

The sol-gel process is again the foundational method. Following the formation of a wet gel through the hydrolysis and condensation of TBOS, the solvent within the pores must be removed. The drying method determines the final structure. Slow evaporation under ambient conditions leads to significant shrinkage and the formation of a dense xerogel . nih.gov In contrast, supercritical drying, which removes the solvent above its critical point, preserves the porous network of the gel, resulting in a lightweight aerogel . union.eduresearchgate.net The slower reactivity of TBOS can be advantageous in forming more uniform gel networks, which in turn can lead to porous materials with more consistent properties.

Silica thin films and coatings are deposited on various substrates to impart properties such as scratch resistance, anti-reflection, and chemical protection. This compound can be used in processes like chemical vapor deposition (CVD) and spin-coating to create these films. nih.gov

In CVD, TBOS vapor is introduced into a reaction chamber where it thermally decomposes on a heated substrate to form a solid silica film. core.ac.ukktu.lt The slower decomposition of TBOS compared to other precursors can allow for more uniform film growth. The properties of the resulting film, such as thickness, density, and refractive index, can be precisely controlled by adjusting deposition parameters like temperature, pressure, and precursor flow rate. universitywafer.comktu.lt

Functionalization and Hybrid Material Design

Beyond the creation of pure silica structures, this compound serves as a key component in the design of advanced functional and hybrid materials.

Organic-inorganic hybrid composites are a class of materials that combine the properties of both organic polymers and inorganic materials. Incorporating silica derived from this compound into polymer matrices can significantly enhance the mechanical strength, thermal stability, and barrier properties of the polymer. nih.gove3s-conferences.org

The sol-gel process can be performed in situ within a polymer matrix. TBOS is introduced into the polymer, and the subsequent hydrolysis and condensation reactions lead to the formation of a finely dispersed silica network throughout the polymer. This creates a nanocomposite with strong interfacial bonding between the organic and inorganic phases. researchgate.net This approach has been successfully applied to various polymers, leading to materials with tailored properties for specific applications. mdpi.com

Table 2: Examples of Property Enhancement in Polymer-Silica Hybrid Composites

| Polymer Matrix | Enhancement from Silica | Potential Applications |

|---|---|---|

| Polyurethane | Improved tensile strength and shape recovery. researchgate.net | Coatings, adhesives, smart materials. researchgate.net |

| Polypropylene | Increased thermal stability and mechanical properties. nih.gov | Automotive parts, packaging. nih.gov |

| Poly(vinyl butyral) | Formation of covalently bonded silicate (B1173343) moieties. researchgate.net | Adhesives, coatings, laminated safety glass. researchgate.net |

This compound can be used to create a thin, uniform silica shell around other inorganic nanoparticles, a process known as surface modification or coating. nih.gov This silica shell can serve multiple purposes: it can improve the stability and dispersibility of the nanoparticles in various solvents, passivate the surface to reduce toxicity, and provide a versatile platform for further functionalization with different chemical groups. mdpi.comnih.gov

For instance, coating magnetic iron oxide nanoparticles with a silica shell not only prevents their aggregation but also allows for the attachment of biomolecules for applications in targeted drug delivery and medical imaging. nih.govnih.gov The controlled hydrolysis of TBOS is particularly beneficial for forming a complete and uniform coating on the nanoparticle surface. semnan.ac.ir

Synthesis of Zeolites and Related Porous Frameworks using Orthosilicates

The synthesis of zeolites, crystalline aluminosilicates with well-defined microporous structures, traditionally employs silicon alkoxides like tetraethyl orthosilicate (TEOS) as a silica source. However, the use of more complex precursors, such as those containing bulky organic moieties, can significantly influence the crystallization process and the final zeolite structure. While direct utilization of this compound as the primary silica source in zeolite synthesis is not extensively documented in publicly available literature, the role of the benzyl (B1604629) group as a structure-directing agent (SDA) offers valuable insights into its potential impact.

Structure-directing agents are organic molecules that guide the formation of specific zeolite framework topologies. The size, shape, and charge distribution of the SDA molecule are critical in determining the pore architecture of the resulting zeolite. Benzyl-containing compounds have been successfully employed as SDAs in the synthesis of various zeolites. For instance, benzyltrimethylammonium and other benzyl-substituted quaternary ammonium ions have been used to direct the synthesis of zeolites with specific framework types. google.com The presence of the bulky and rigid benzyl group can lead to the formation of zeolites with larger pores and unique cage structures.

The hypothetical use of this compound as a precursor in zeolite synthesis would introduce four benzyl groups for every silicon atom. Upon hydrolysis, these benzyl alcohol molecules would be released into the synthesis gel. The high local concentration of these bulky aromatic molecules could influence the nucleation and growth of zeolite crystals, potentially leading to novel framework topologies or altered crystal morphologies. The benzyl alcohol could act as a co-solvent or a pore-filling agent, further modifying the synthesis environment. Research on the use of amphiphilic organosilanes as collaborative structure-directing agents has shown that bulky organic groups can inhibit crystal growth and introduce mesoporosity, resulting in hierarchical zeolites with improved catalytic performance in reactions involving large molecules. nih.govrsc.org

The table below summarizes the types of zeolites synthesized using benzyl-containing structure-directing agents, providing a basis for the potential outcomes of using a precursor like this compound.

| Zeolite Type | Structure Directing Agent (SDA) | SiO2/Al2O3 Molar Ratio | Resulting Properties | Reference |

| SSZ-13 | Benzyltrimethylammonium ion | 5 - 600 | Excellent hydrothermal stability | google.com |

| BEA (Zeolite Beta) | Benzyltrimethylammonium ion | 490 - 510 | High hydrothermal stability | google.com |

| Hierarchical Beta | Amphiphilic organosilane with a long alkyl chain and a quaternary ammonium group | 0.04 (Al2O3/SiO2) | Intracrystalline mesopores and intercrystalline mesopores/macropores | nih.gov |

Advanced Structural Formations

The utility of silicon alkoxides extends beyond crystalline materials to the fabrication of amorphous silica with controlled morphologies at the nanoscale. The chemical nature of the alkoxide precursor plays a pivotal role in determining the final structure of the silica material.

The self-templating synthesis of colloidal silica spheres is a method where the precursor itself, through a process of hydrolysis and condensation, forms aggregates that act as templates for the final spherical particles. This process is often observed in emulsion-based systems where droplets of the silicon alkoxide serve as microreactors.

While tetraethyl orthosilicate (TEOS) is a commonly used precursor for this method, the introduction of a significantly bulkier precursor like this compound would be expected to profoundly alter the self-templating process. The four large benzyl groups would impart a significant hydrophobic character to the molecule. This could lead to the formation of more stable and potentially larger emulsion droplets in an oil-in-water system, which would, in turn, influence the size of the resulting colloidal spheres.

The rate of hydrolysis and condensation is a critical factor in the formation of well-defined spherical particles. Bulky organic groups attached to the silicon atom can sterically hinder the approach of water molecules, thereby slowing down the hydrolysis rate. researchgate.net This slower reaction kinetic could provide better control over the nucleation and growth phases of particle formation, potentially leading to more monodisperse colloidal spheres. The released benzyl alcohol during hydrolysis would also act as a co-solvent, modifying the polarity of the reaction medium and affecting the aggregation of the forming silica species.

The table below illustrates the influence of the alkoxide precursor on the properties of the resulting silica materials in a hard-template synthesis method, which provides insights into how precursor structure affects material properties.

| Alkoxysilane Precursor | Resulting Particle Size (µm) | Median Pore Size (nm) | Specific Surface Area (m²/g) | Reference |

| Tetramethyl orthosilicate (TMOS) | ~7.3 | 24.9 | 271 | mdpi.com |

| Tetraethyl orthosilicate (TEOS) | ~7.2 | 14.8 | 452 | mdpi.com |

| Tetrapropyl orthosilicate (TPOS) | ~4.5 | 6.8 | 589 | mdpi.com |

| Tetrabutyl orthosilicate (TBOS) | ~0.5 | 4.0 | 637 | mdpi.com |

Mesoporous silica materials, characterized by ordered pores in the range of 2 to 50 nm, are synthesized using surfactant templates around which the silica network forms. The choice of the silica precursor can significantly impact the morphology and pore structure of the final material. The co-condensation of TEOS with organoalkoxysilanes containing various functional groups is a common strategy to tailor the properties of mesoporous silica. researchgate.net

The incorporation of benzyl groups into the silica framework has been shown to influence the morphology of mesoporous silica nanoparticles. mdpi.com The presence of the bulky, hydrophobic benzyl groups can disrupt the packing of surfactant micelles, leading to changes in the mesostructure and potentially inducing the formation of different morphologies such as spheres, rods, or tubes. The extent of this influence is dependent on the concentration and nature of the organosilane precursor. researchgate.net

Using this compound as a co-precursor with TEOS would introduce a high density of benzyl functionalities. This would be expected to have a dramatic effect on the resulting morphology. The large steric bulk of the benzyl groups could lead to a less condensed and more disordered silica framework, potentially increasing the pore size or creating hierarchical pore structures. Furthermore, the hydrophobic nature of the benzyl groups would alter the surface properties of the mesoporous silica, making it more organophilic. This could be advantageous for applications such as the adsorption of organic pollutants or as a support for catalysts in organic reactions.

The following table summarizes the effect of different organoalkoxysilane precursors on the morphology of mesoporous silica.

| Organoalkoxysilane Co-precursor | Resulting Morphology | Key Findings | Reference |

| Vinyl-, benzyl-, phenyl-, cyano-, mercapto-, aminopropyl- silanes | Spherical | Highly dispersed colloidal mesoporous silica with different organic functionalities can be synthesized. | mdpi.com |

| Various organosilanes | Spheres, tubes, rods | The type of organosilane dictates the final morphology of the mesoporous silica. | mdpi.com |

| Amino-functionalized silanes | Varied particle sizes | The addition of functional organo-silanes affects the particle size of mesoporous silica nanoparticles. | nih.gov |

Catalytic Applications of Tetrabenzyl Orthosilicate and Derived Materials

Orthosilicates as Crosslinking Agents in Polymer Systems

Orthosilicates, particularly tetraalkoxysilanes like TEOS, are widely utilized as crosslinking agents in the synthesis of various polymer systems. The fundamental chemistry involves the hydrolysis and condensation of the orthosilicate (B98303). In this process, the alkoxy groups are hydrolyzed to form silanol (B1196071) (Si-OH) groups, which then condense with each other or with hydroxyl groups on polymer chains to form stable siloxane (Si-O-Si) or Si-O-C bonds. This reaction creates a three-dimensional network, significantly enhancing the mechanical and thermal properties of the polymer.

The general mechanism for this crosslinking activity can be summarized as follows:

Hydrolysis: The orthosilicate reacts with water, often catalyzed by an acid or a base, to form silanols and release alcohol.

Condensation: The newly formed silanols are reactive and can condense with other silanols or with hydroxyl groups present on the polymer backbone, leading to the formation of a crosslinked network.

This crosslinking ability is harnessed in various applications, including the production of silicone rubbers, coatings, and hydrogels. For instance, in the fabrication of hydrogels, an orthosilicate like TEOS can be used to crosslink natural and synthetic polymers, thereby improving their structural integrity and swelling behavior. While no specific studies on Tetrabenzyl orthosilicate as a crosslinking agent were found, its structural similarity to other orthosilicates suggests a potential for similar reactivity.

Role of Orthosilicate-Derived Silica (B1680970) in Catalyst Support Development

Orthosilicates are crucial precursors in the synthesis of high-purity silica (silicon dioxide, SiO₂), a material extensively used as a support for heterogeneous catalysts. The sol-gel process, which involves the hydrolysis and condensation of an orthosilicate, is a common method for preparing silica supports with tailored properties.

Design and Synthesis of Silica-Supported Catalysts

The synthesis of silica-supported catalysts using an orthosilicate precursor typically involves the following steps:

Sol-Gel Synthesis of Silica: An orthosilicate, such as TEOS, is hydrolyzed in a solvent (often an alcohol) with a controlled amount of water and a catalyst (acid or base). This leads to the formation of a sol, which is a colloidal suspension of silica particles.

Gelation: As the condensation reaction proceeds, the silica particles link together to form a continuous network, resulting in a gel.

Aging and Drying: The gel is aged and then dried under specific conditions to remove the solvent, yielding a porous silica material (xerogel or aerogel).

Impregnation or Co-precipitation of the Active Catalytic Species: The catalytically active component (e.g., metal nanoparticles) can be introduced onto the silica support through methods like impregnation, where the porous silica is treated with a solution of the metal precursor, followed by reduction.

The choice of the orthosilicate precursor and the sol-gel synthesis conditions can influence the final properties of the silica support. Although no specific examples of this compound being used for this purpose were identified, its hydrolysis would be expected to yield silica and benzyl (B1604629) alcohol.

Influence of Silica Morphology on Catalytic Activity and Selectivity

The morphology of the silica support, including its surface area, pore size, and pore volume, plays a critical role in the performance of the supported catalyst. These properties are influenced by the synthesis parameters during the sol-gel process, such as the type of orthosilicate precursor, the catalyst used for hydrolysis, and the drying method.

Key morphological features and their impact on catalysis include:

High Surface Area: A larger surface area allows for a higher dispersion of the active catalytic species, leading to a greater number of accessible active sites and, consequently, higher catalytic activity.

Pore Size and Distribution: The pore structure of the silica support affects the diffusion of reactants and products to and from the active sites. A well-defined and interconnected pore network can enhance mass transport and improve catalytic efficiency.

Surface Chemistry: The presence of surface silanol groups can influence the interaction between the support and the active catalytic species, which can in turn affect the catalyst's stability and selectivity.

While the influence of silica morphology derived from this compound on catalytic performance has not been specifically studied, the general principles of catalyst support design would still apply.

Specific Organosilicon Catalysis Mediated by Orthosilicates

The direct involvement of orthosilicates in mediating organic transformations is less common than their use as precursors for silica supports. However, their reactivity can be exploited in certain catalytic processes.

Orthosilicate Involvement in Organic Transformation Reactions

Co-catalytic Effects in Polymerization Processes

In certain polymerization reactions, organosilicon compounds can act as co-catalysts or modifiers. For instance, in Ziegler-Natta catalysis for olefin polymerization, the nature of the support and the presence of various silicon compounds can influence the activity of the catalyst and the properties of the resulting polymer. While there is no direct evidence of this compound being used as a co-catalyst, the broader class of organosilicon compounds has been shown to have such effects.

Advanced Characterization Techniques in Tetrabenzyl Orthosilicate Research

Spectroscopic Analysis of Orthosilicate (B98303) Systems

Spectroscopic techniques are indispensable in the study of orthosilicates, offering non-destructive ways to probe molecular structures and reaction dynamics. Each method provides unique information, and a combination of these techniques allows for a thorough characterization of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Reaction Progression

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progression of chemical reactions by detecting the absorption of infrared radiation by molecular vibrations. In the context of tetrabenzyl orthosilicate, FTIR can be used to confirm the presence of characteristic bonds and to follow its hydrolysis and condensation reactions.

The FTIR spectrum of this compound is expected to exhibit a combination of vibrational modes from the benzyl (B1604629) groups and the central orthosilicate core. The key vibrational bands can be predicted by examining the spectra of analogous compounds such as benzyl alcohol and tetraethoxysilane (TEOS). researchgate.netresearchgate.netgauthmath.com

Key Research Findings:

Si-O-C Stretching: The asymmetric and symmetric stretching vibrations of the Si-O-C linkage are fundamental for identifying orthosilicates. These are typically observed in the region of 1100-1000 cm⁻¹. researchgate.netacs.org Specifically, a strong absorption band around 1080 cm⁻¹ is characteristic of the Si-O-Si asymmetric stretching vibration, which would appear as the Si-O-C stretch in the monomer. researchgate.net

Benzyl Group Vibrations: The presence of the benzyl groups would be confirmed by several characteristic peaks. These include C-H stretching vibrations of the aromatic ring around 3000-3100 cm⁻¹ and the CH₂ group around 2850-2950 cm⁻¹. gauthmath.comispc-conference.org Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. researchgate.net

Reaction Monitoring: During hydrolysis, the intensity of the Si-O-C peaks would decrease, while a broad band corresponding to Si-OH groups would appear around 3400 cm⁻¹ and 950 cm⁻¹. researchgate.net The formation of siloxane bonds (Si-O-Si) during condensation would be indicated by the appearance of a broad and strong absorption band around 1070 cm⁻¹. acs.org

Table 1: Predicted FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

|---|---|---|

| 3030-3085 | Aromatic C-H Stretch | Medium |

| 2920-2960 | Asymmetric CH₂ Stretch | Medium |

| 2850-2885 | Symmetric CH₂ Stretch | Medium |

| ~1605, ~1495, ~1450 | Aromatic C=C Stretch | Medium to Strong |

| ~1090 | Asymmetric Si-O-C Stretch | Strong |

| ~800 | Symmetric Si-O-C Stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of chemical compounds in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectroscopy would provide definitive structural information.

¹H NMR: The proton NMR spectrum would show characteristic signals for the benzyl protons. The methylene protons (Si-O-CH₂-Ph) are expected to appear as a singlet around 4.5-5.0 ppm. oregonstate.educhemicalbook.comchemicalbook.com The aromatic protons of the phenyl group would resonate in the region of 7.2-7.5 ppm. oregonstate.edustackexchange.com Integration of these signals would confirm the ratio of methylene to aromatic protons.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The benzylic carbon (Si-O-C H₂-Ph) is expected to have a chemical shift in the range of 60-70 ppm. oregonstate.eduoregonstate.edu The aromatic carbons would appear between 125 and 140 ppm. docbrown.infocompoundchem.com

²⁹Si NMR: The silicon-29 NMR spectrum is particularly informative for silicon-containing compounds. For a tetracoordinated silicon atom in a tetraalkoxysilane, the ²⁹Si chemical shift is typically observed in the range of -80 to -85 ppm relative to tetramethylsilane (TMS). capes.gov.brunige.chosti.govsemanticscholar.org The appearance of a single peak in this region would confirm the presence of the monomeric this compound. During hydrolysis and condensation, new peaks corresponding to partially hydrolyzed species (Q¹) and various condensed silicate (B1173343) structures (Q², Q³, Q⁴) would appear at different chemical shifts, allowing for detailed monitoring of the sol-gel process.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-O-CH₂-Ph | 4.5 - 5.0 |

| Aromatic C-H | 7.2 - 7.5 | |

| ¹³C | Si-O-CH₂-Ph | 60 - 70 |

| Aromatic C | 125 - 140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While the orthosilicate core itself does not have strong absorption in the typical UV-Vis range, the benzyl chromophores in this compound allow this technique to be used for concentration measurements and reaction monitoring.

The benzene ring in the benzyl group exhibits characteristic absorption bands in the UV region, typically around 250-270 nm. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. This relationship allows for the quantitative monitoring of the concentration of this compound in solution.

In the context of reaction monitoring, such as hydrolysis and condensation, changes in the concentration of the starting material or the formation of new species that absorb at different wavelengths can be tracked over time. This provides valuable kinetic data about the reaction rates and mechanisms. For example, the aggregation of particles during a sol-gel process can lead to changes in light scattering, which can also be monitored by UV-Vis spectroscopy.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in the polarizability of a molecule, making it particularly useful for studying symmetric vibrations and bonds in non-polar environments.

For this compound, Raman spectroscopy would provide information on the vibrations of the Si-O backbone and the benzyl groups.

Key Research Findings:

Si-O Vibrations: The symmetric stretching of the Si-O bonds in the orthosilicate core is expected to be Raman active and would appear as a distinct peak. In related alkoxysilanes, these vibrations are observed in the 600-700 cm⁻¹ range. researchgate.netineosopen.orgrsc.orgdtic.mil

Benzyl Group Vibrations: The benzyl groups have strong and characteristic Raman signals. A very strong band around 1002 cm⁻¹ is due to the phenyl ring breathing mode. researchgate.net Other bands related to in-plane C-H bending and C-C stretching of the aromatic ring are also expected. researchgate.netchemicalbook.comnih.gov

Reaction Monitoring: Similar to FTIR, Raman spectroscopy can be used to follow the hydrolysis and condensation of this compound. The disappearance of the characteristic peaks of the starting material and the appearance of new peaks corresponding to Si-OH and Si-O-Si bonds can be monitored.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Predicted Intensity |

|---|---|---|

| ~1002 | Phenyl Ring Breathing | Very Strong |

| ~1027 | Aromatic C-H In-Plane Bend | Medium |

| ~650 | Symmetric Si-O-C Stretch | Medium |

| ~3060 | Aromatic C-H Stretch | Strong |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would provide valuable information about the elemental composition (Si, O, C) and the chemical bonding environment of these elements.

Key Research Findings:

Silicon (Si 2p): The binding energy of the Si 2p peak is sensitive to the chemical environment of the silicon atom. For silicates and silicones, the Si 2p peak is typically found in the range of 101-104 eV. aanda.orgthermofisher.comaanda.orgxpsfitting.com For an organosilicate like this compound, the Si 2p binding energy is expected to be around 102-103 eV, reflecting the Si-O-C bonding environment. researchgate.net

Oxygen (O 1s): The O 1s spectrum can distinguish between different types of oxygen bonding. In silicates, bridging oxygens (Si-O-Si) and non-bridging oxygens (Si-O⁻) have different binding energies. For this compound, a single peak corresponding to the Si-O-C environment is expected around 532-533 eV. cardiff.ac.ukuni-bayreuth.deresearchgate.netkfupm.edu.sa Upon hydrolysis, a shoulder or a new peak at a higher binding energy may appear, corresponding to Si-OH groups.

Carbon (C 1s): The C 1s spectrum would show peaks corresponding to the different carbon environments in the benzyl group, such as the aromatic carbons and the methylene carbon.

Table 4: Predicted XPS Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Inferred Information |

|---|---|---|---|

| Si | 2p | 102 - 103 | Si-O-C bonding environment |

| O | 1s | 532 - 533 | Si-O-C bonding environment |

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Structure

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for determining the local geometric and/or electronic structure around a specific absorbing atom in a material. XAFS data is obtained by measuring the X-ray absorption coefficient of a material as a function of energy at and above the absorption edge of a particular element. The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound and its derivatives, Si K-edge XAFS would provide detailed information about the local environment of the silicon atoms.

XANES: The XANES region provides information on the oxidation state and coordination chemistry of the absorbing atom. The shape and position of the absorption edge are sensitive to the local symmetry and the nature of the atoms bonded to the silicon. This can be used to distinguish between different silicate structures (e.g., monomeric, dimeric, polymeric).

EXAFS: The EXAFS region contains information about the number, distance, and type of neighboring atoms. Analysis of the EXAFS oscillations can provide precise measurements of the Si-O bond lengths and the number of nearest oxygen neighbors (the coordination number). This would be particularly useful for studying the structural changes that occur during the sol-gel process, such as the formation of Si-O-Si linkages and changes in the coordination environment of the silicon atom.

Morphological and Microstructural Investigations

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of nanomaterials. nih.gov In the context of materials derived from this compound, TEM provides direct imaging of individual silica (B1680970) nanoparticles, allowing for the determination of their size, shape, and degree of aggregation. A focused beam of electrons is transmitted through an ultra-thin sample, and the resulting image reveals detailed structural information.

High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the imaging of the crystalline lattice of a material. This technique can reveal details at the atomic level, such as crystal defects, grain boundaries, and the atomic arrangement of the nanostructures. For silica materials synthesized via a sol-gel process from a precursor, TEM and HRTEM can confirm the formation of monodispersed, spherical nanoparticles and provide precise measurements of their dimensions. researchgate.net

Key Research Findings from Analogous Systems:

Particle Size and Monodispersity: Studies on silica nanoparticles synthesized from TEOS, an analogue of this compound, use TEM to confirm the production of uniform, spherical particles. researchgate.net

Internal Structure: TEM analysis can reveal the internal structure of the synthesized particles, confirming whether they are solid or have a core-shell or hollow morphology.

Crystallinity: HRTEM can be used to examine the crystallinity of the silica, which is typically amorphous when synthesized via standard sol-gel methods. researchgate.net

Table 1: Representative TEM/HRTEM Findings for Silica Nanoparticles Data is illustrative and based on studies of materials derived from common silicon alkoxide precursors.

| Precursor System | Observed Morphology (TEM) | Average Particle Size (nm) | Structural Details (HRTEM) |

|---|---|---|---|

| TEOS-based Sol-Gel | Spherical, Monodisperse | 34 | Amorphous structure, no lattice fringes |

| TEOS in Microemulsion | Spherical, some aggregation | 59 - 83 | Amorphous |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and topography of materials. edlib.net Unlike TEM, which looks through a sample, SEM scans the surface with a focused electron beam, generating images based on the signals produced by the interaction of the electrons with the sample's surface. This technique is invaluable for examining the surface texture, shape, and size distribution of particles or the structure of thin films derived from precursors like this compound.

SEM provides a three-dimensional appearance, which is useful for understanding how particles are arranged and whether they have formed larger agglomerates. edlib.net The technique is often used in conjunction with Energy Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis of the sample's surface.

Key Research Findings from Analogous Systems:

Surface Texture: SEM images reveal the surface smoothness or roughness of silica particles and films.

Agglomeration: The technique is effective at showing the extent of particle agglomeration in the synthesized powder. edlib.net

Film Quality: For silica coatings, SEM can be used to assess the uniformity, thickness, and presence of cracks or defects on the surface.

Table 2: Representative SEM Findings for Silica Materials Data is illustrative and based on studies of materials derived from common silicon alkoxide precursors.

| Precursor System | Material Form | Observed Surface Morphology (SEM) | Key Observations |

|---|---|---|---|

| TEOS-based Sol-Gel | Nanoparticles | Spherical particles with some agglomeration | Confirms spherical shape seen in TEM |

| TEOS-derived Thin Film | Coating | Smooth, uniform surface | Absence of significant cracks or defects |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. researchgate.net An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a detailed topographical image can be constructed with nanoscale resolution. researchgate.net

For materials synthesized from this compound, such as thin films or coatings, AFM is an excellent tool for quantifying surface roughness and observing nanoscale surface features that are not resolvable by SEM.

Key Research Findings from Analogous Systems:

Surface Roughness: AFM provides quantitative data on surface roughness parameters, such as the root-mean-square (RMS) roughness.

Nanoscale Features: It can identify and measure the dimensions of very small surface features, including pores or patterned structures.

Coating Homogeneity: AFM is used to verify the homogeneity and uniformity of deposited silica layers on a substrate. researchgate.net

Table 3: Representative AFM Findings for Silica-Coated Surfaces Data is illustrative and based on studies of materials derived from common silicon alkoxide precursors.

| Precursor System | Substrate | Key AFM Parameter Measured | Typical Value |

|---|---|---|---|

| TEOS-derived Coating | Glass | Root-Mean-Square (RMS) Roughness | 1 - 5 nm |

| TEOS-derived Coating | Silicon Wafer | Peak-to-Valley Height | < 20 nm |

Advanced Scattering and Diffraction Methods

These methods provide information about the crystalline structure and particle size distribution of materials by analyzing how they scatter radiation or light.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. mdpi.com It works by directing X-rays onto a sample and measuring the angles at which the X-rays are diffracted by the crystal lattice. The resulting diffraction pattern is unique to the material's crystalline phase.

In the analysis of materials produced from this compound, XRD is used to determine whether the resulting silica is crystalline or amorphous. Silica synthesized through low-temperature sol-gel processes is typically amorphous, which is characterized by a broad, diffuse peak in the XRD pattern rather than sharp peaks indicative of a crystalline structure. researchgate.netresearchgate.net

Key Research Findings from Analogous Systems:

Phase Identification: XRD patterns of silica synthesized from TEOS at room temperature consistently show a broad hump centered around 22° (2θ), confirming its amorphous nature. researchgate.netresearchgate.net

Crystallization Studies: If the material is subsequently heat-treated (calcined), XRD can be used to monitor the transition from an amorphous to a crystalline phase (e.g., cristobalite) at high temperatures.

Table 4: Representative XRD Findings for Silica Materials Data is illustrative and based on studies of materials derived from common silicon alkoxide precursors.

| Precursor System | Processing Condition | XRD Pattern Feature | Inferred Structure |

|---|---|---|---|

| TEOS-based Sol-Gel | As-synthesized (dried at low temp.) | Broad peak at 2θ ≈ 20-27° | Amorphous |

| TEOS-based Sol-Gel | Calcined at >1000 °C | Sharp peaks corresponding to known phases | Crystalline (e.g., cristobalite) |

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. usp.org It works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. nanoparticleanalyzer.com Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. The Stokes-Einstein equation is then used to relate these fluctuations to the particle's hydrodynamic diameter. usp.org

For silica nanoparticles synthesized from this compound, DLS provides a rapid and statistically robust method for determining the average particle size and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. researchgate.nethoriba.com

Key Research Findings from Analogous Systems:

Hydrodynamic Diameter: DLS measures the hydrodynamic diameter, which includes a layer of solvent associated with the particle surface, so it is typically slightly larger than the diameter measured by TEM.

Polydispersity: The technique is highly sensitive to the presence of a few large particles or aggregates, which can be indicated by a high PDI value.

Colloidal Stability: DLS can be used to monitor changes in particle size over time to assess the stability of the colloidal suspension.

Table 5: Representative DLS Findings for Silica Nanoparticle Suspensions Data is illustrative and based on studies of materials derived from common silicon alkoxide precursors.

| Precursor System | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| TEOS-based Sol-Gel | 100 - 120 | < 0.1 | Monodisperse, narrow size distribution |

| TEOS in Microemulsion | 40 - 70 | < 0.2 | Relatively uniform particle size |

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, TGA and DSC are particularly instrumental in establishing its thermal profile.

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability and composition of materials. By precisely measuring the change in mass of a sample as it is heated at a controlled rate, TGA can identify the temperatures at which the material decomposes and provide quantitative data on the mass loss associated with these decomposition steps.

Detailed Research Findings:

While specific TGA data for this compound is not widely available in public literature, the expected thermal decomposition profile can be inferred from its molecular structure. The compound's stability is largely dictated by the strength of the silicon-oxygen and carbon-oxygen bonds within the benzyl groups.

A typical TGA experiment for this compound would involve heating a small sample in a controlled atmosphere, such as nitrogen or air, from ambient temperature to a high temperature, typically up to 800-1000 °C. The resulting TGA curve would plot the percentage of the initial mass remaining against the temperature.

Expected TGA Profile of this compound:

| Temperature Range (°C) | Expected Mass Loss (%) | Associated Decomposition Event |

| < 200 | Minimal | Loss of any residual solvent or moisture. |

| 200 - 400 | Significant | Initial cleavage of the benzyl groups. |

| > 400 | Gradual to Complete | Further decomposition of organic fragments and potential formation of silica residue. |

Note: This table is predictive and based on the general thermal behavior of similar organosilicate compounds. Actual experimental values may vary.

The onset temperature of decomposition, defined as the temperature at which significant mass loss begins, is a key indicator of the material's thermal stability. For this compound, this would signify the point at which the benzylic ether linkages begin to break. The final residual mass at the end of the experiment, if conducted in an inert atmosphere, would correspond to the silica (SiO₂) content of the original molecule, allowing for compositional analysis.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the detection of thermal transitions such as melting, crystallization, and glass transitions.

Detailed Research Findings:

Similar to TGA, specific DSC data for this compound is scarce in readily accessible scientific literature. However, the expected thermal transitions can be hypothesized based on its chemical structure. As a molecular solid, this compound is expected to exhibit a distinct melting point.

In a DSC experiment, a small amount of the compound would be heated and cooled at a set rate. The resulting DSC thermogram would show peaks or shifts in the baseline corresponding to different thermal events.

Expected DSC Profile of this compound:

| Thermal Transition | Expected Temperature Range (°C) | Description |

| Melting Point (Tₘ) | To be determined experimentally | An endothermic peak indicating the transition from a solid to a liquid state. The peak area is proportional to the enthalpy of fusion. |

| Crystallization Temperature (T꜀) | To be determined experimentally | An exothermic peak observed upon cooling from the molten state, representing the energy released during the formation of a crystalline structure. |

| Glass Transition Temperature (T₉) | Possible if the material can be cooled into an amorphous solid state | A step-like change in the baseline of the DSC curve, indicating the transition from a rigid, glassy state to a more rubbery state. |

Note: This table is predictive. The actual temperatures and presence of these transitions would need to be confirmed through experimental DSC analysis.

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of the compound. The presence of a glass transition would suggest that this compound can exist in an amorphous or glassy state, which could have implications for its processing and application.

Theoretical and Computational Investigations of Tetrabenzyl Orthosilicate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations, while computationally intensive, can provide highly accurate descriptions of molecular systems. For a molecule like tetrabenzyl orthosilicate (B98303), ab initio calculations can be employed to:

Determine Molecular Geometry: Accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Calculate Electronic Properties: Determine properties such as the dipole moment, polarizability, and ionization potential.

Investigate Reaction Energetics: Calculate the energies of reactants, products, and transition states to determine reaction enthalpies and activation energies.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods for studying the structure-property relationships of crystalline and molecular compounds. nih.gov DFT is computationally less demanding than ab initio methods, making it suitable for larger systems and for exploring a wider range of properties. nih.gov For tetrabenzyl orthosilicate, DFT can be utilized to:

Analyze Electronic Structure: Calculate the distribution of electron density, identify molecular orbitals (HOMO and LUMO), and predict spectroscopic properties. This information is crucial for understanding the molecule's reactivity.

Predict Vibrational Frequencies: Simulate infrared (IR) and Raman spectra, which can be used to identify the compound and analyze its bonding characteristics.

Study Surface Interactions: In the context of materials science, DFT can model the interaction of this compound with surfaces, which is important for applications in coatings and functionalized materials.

DFT has been successfully used to investigate the fundamental reactions in sol-gel chemistry, such as the dimerization of silicates and aluminosilicates. rsc.orgresearchgate.net These studies provide insights into the energetics of deprotonation and polymerization reactions, which are central to the applications of orthosilicates. rsc.orgresearchgate.net

Below is an illustrative data table showcasing the kind of information that could be obtained from DFT calculations on a series of tetra-alkoxy-silanes, which would be analogous to a study including this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) |

| Tetramethyl Orthosilicate | -10.5 | 1.2 | 11.7 | 1.8 |

| Tetraethyl Orthosilicate | -10.2 | 1.5 | 11.7 | 1.9 |

| Tetrapropyl Orthosilicate | -10.1 | 1.6 | 11.7 | 2.0 |

| This compound | -9.8 | 1.0 | 10.8 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT data for this compound was not found in the searched literature.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical methods provide detailed electronic information, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and statistical properties of molecular systems over time.

Molecular Dynamics (MD) simulations track the motion of atoms and molecules over time by solving Newton's equations of motion. psu.edu For a system containing this compound, MD simulations could be used to:

Investigate Conformational Dynamics: The benzyl (B1604629) groups in this compound have rotational freedom, leading to a complex conformational landscape. MD simulations can explore these different conformations and their relative stabilities.

Simulate Bulk Properties: By simulating a large number of molecules, MD can predict macroscopic properties such as density, viscosity, and diffusion coefficients.

Model Interactions in Solution: MD is a powerful tool for studying the behavior of this compound in different solvents, including its solvation structure and interactions with other molecules.

MD simulations have been extensively used to study organically modified layered silicates and nanoporous organosilicate glasses, providing insights into their structure and dynamics. psu.eduscispace.com

Monte Carlo (MC) simulations use statistical methods to sample the configuration space of a system. This approach is particularly useful for studying systems at equilibrium and for calculating thermodynamic properties. In the context of this compound, MC simulations could be applied to:

Study Adsorption and Interfacial Phenomena: Simulate the adsorption of this compound onto surfaces or its partitioning between different phases.

Model Polymerization Processes: Kinetic Monte Carlo (kMC) simulations can be used to model the complex reaction kinetics of sol-gel processes involving orthosilicates, as has been demonstrated for tetraethyl orthosilicate (TEOS). digitellinc.com

Computational Modeling of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for controlling its applications, particularly in sol-gel processes and materials synthesis. Computational modeling provides a powerful means to elucidate these complex reaction pathways.

The hydrolysis and condensation of orthosilicates are the fundamental steps in the sol-gel process. Computational methods can be used to map out the potential energy surface of these reactions, identifying the most likely pathways and the structures of the transition states. For this compound, this would involve:

Modeling Hydrolysis: Simulating the stepwise reaction of the Si-O-CH₂Ph bonds with water to form silanols. The bulky benzyl groups are expected to significantly influence the reaction rate due to steric hindrance, a phenomenon observed in other tetra-alkyl-orthosilicates.

Modeling Condensation: Investigating the subsequent reactions between silanol (B1196071) groups to form siloxane bridges (Si-O-Si), leading to the formation of larger oligomers and eventually a gel network.

DFT calculations have been employed to study the dissolution mechanism of silicates, providing activation energies for the breaking of Si-O-Si bonds. semanticscholar.org

In catalytic applications or surface reactions, identifying the active sites is key to understanding and improving the process. Computational modeling can be used to:

Identify Reactive Centers: Analyze the electronic structure of this compound and its reaction intermediates to pinpoint the atoms or functional groups that are most susceptible to chemical attack.

The following table illustrates the type of kinetic data that could be derived from computational modeling of the hydrolysis of various orthosilicates.

| Orthosilicate | Hydrolysis Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

| Tetramethyl Orthosilicate | 1.5 x 10⁻³ | 55 |

| Tetraethyl Orthosilicate | 8.0 x 10⁻⁴ | 62 |

| Tetrapropyl Orthosilicate | 4.0 x 10⁻⁴ | 68 |

| This compound | 1.0 x 10⁻⁴ | 75 |

Note: This table contains hypothetical data for illustrative purposes. The trend of decreasing reaction rate with increasing steric bulk of the alkoxy group is well-established for tetra-alkyl-orthosilicates.

Materials by Design: Predictive Modeling for Orthosilicate-Derived Materials

The "Materials by Design" paradigm represents a significant shift in materials science, moving from experimental trial-and-error to targeted, in-silico design of materials with specific, predetermined properties. This approach leverages theoretical and computational modeling to predict material behavior based on chemical composition and structure, thereby accelerating the development of novel materials. In the realm of orthosilicate chemistry, predictive modeling is crucial for designing advanced materials such as high-performance glasses, catalysts, and functional nanoparticles. While specific computational studies on this compound are not extensively documented in public literature, the principles of predictive modeling are well-established for analogous silicate (B1173343) systems and provide a clear framework for its potential application.

The core of this predictive power lies in a synergistic combination of high-throughput molecular dynamics (MD) simulations and machine learning (ML). escholarship.orgescholarship.org MD simulations can generate vast, consistent datasets that detail the atomic structure and properties of materials across a wide range of compositions. escholarship.orgelsevierpure.com These datasets then serve as the training ground for various ML algorithms, which learn the complex, often non-linear relationships between a material's composition and its functional properties. arxiv.org

Predictive Modeling of Mechanical Properties in Silicate Glasses

A primary application of this computational approach is the design of silicate glasses with tailored mechanical properties, such as a high Young's modulus (stiffness). Researchers have successfully combined MD simulations with ML to predict the stiffness of glasses within complex compositional domains, such as the calcium aluminosilicate (B74896) (CaO-Al₂O₃-SiO₂) system. escholarship.orgresearchgate.net

In a typical workflow:

Data Generation: High-throughput MD simulations are used to create a large database of glass compositions. For each composition, the atomic structure is simulated, and its Young's modulus is calculated. researchgate.net

Model Training: Various ML algorithms are trained on this dataset. The inputs are the elemental compositions (e.g., mol% of CaO, Al₂O₃, SiO₂), and the output is the predicted Young's modulus.

Performance Evaluation: The accuracy of the models is evaluated using metrics like the Root Mean Square Error (RMSE), which quantifies the average prediction error.

Studies have compared several ML algorithms for this purpose, including Polynomial Regression (PR), LASSO, Random Forest (RF), and Artificial Neural Networks (ANN). The non-linear models, particularly RF and ANN, consistently demonstrate superior accuracy in predicting the complex composition-property relationship. arxiv.org

| Machine Learning Model | Prediction Accuracy (R²) | Root Mean Square Error (RMSE) [GPa] | Key Characteristics |

|---|---|---|---|

| Polynomial Regression (PR) | 0.88 | 7.3 | Simple, interpretable model but struggles with high non-linearity. |

| LASSO | 0.89 | 7.0 | A form of linear regression that includes regularization to prevent overfitting. |

| Random Forest (RF) | 0.96 | 4.2 | Ensemble method using multiple decision trees; robust and handles non-linearity well. arxiv.org |

| Artificial Neural Network (ANN) | 0.98 | 3.0 | Highly flexible, non-linear model capable of capturing very complex relationships; offers the best predictive performance. arxiv.org |

This interactive table summarizes the performance of different machine learning models in predicting the Young's modulus of silicate glasses based on compositional data. Data is synthesized from comparative studies in the field. arxiv.orgresearchgate.net

Modeling Hydrolysis and Condensation for Nanostructure Design

Beyond bulk properties, predictive modeling is used to understand and control the formation of nanostructured materials from orthosilicate precursors. The hydrolysis and condensation of molecules like Tetraethyl Orthosilicate (TEOS) are the foundational steps in the sol-gel process, which is used to create porous silica (B1680970) gels, catalysts, and nanoparticles. researchgate.netresearchgate.net

Computational methods, such as Reaction Ensemble Monte Carlo simulations, can model the polymerization of silica. researchgate.net These models can predict how synthesis parameters—like precursor concentration, pH, and temperature—affect the final material structure. For instance, modeling has shown that the concentration of dissolved silica species during the early stages of synthesis dictates the selective formation of different zeolite frameworks (porous aluminosilicates). researchgate.net This allows for the in silico design of synthesis pathways to target specific porous architectures for applications in catalysis and separation.

For a system involving this compound, predictive modeling would be invaluable. The large, sterically hindering benzyl groups would significantly alter the rates of hydrolysis and condensation compared to the smaller methyl or ethyl groups of Tetramethyl Orthosilicate (TMOS) or TEOS. Computational models could predict:

The slower reaction kinetics and their impact on particle growth and aggregation.

The influence of benzyl alcohol, a byproduct of hydrolysis, on the solvent environment and subsequent condensation pathways.